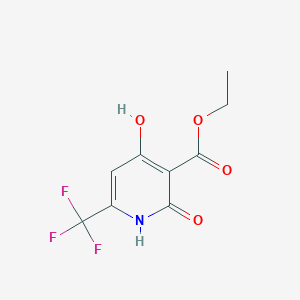

Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate

Beschreibung

Chemical Identity and Nomenclature Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound presents an interesting case of tautomeric complexity that affects its formal naming conventions. The compound is officially designated as ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate, which reflects its predominant tautomeric form in the solid state. This nomenclature indicates the presence of a keto group at position 2 rather than a hydroxyl group, suggesting that the compound exists primarily in its keto-enol tautomeric form under standard conditions.

The molecular formula C9H8F3NO4 defines the elemental composition with a molecular weight of 251.16 grams per mole. Alternative nomenclature systems recognize this compound through various synonymous designations, including ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate and 4,6-dihydroxy-2-trifluoromethyl-nicotinic acid ethyl ester. These variations in nomenclature reflect the different ways of describing the tautomeric forms and positional isomerism possibilities within the pyridine ring system.

The Chemical Abstracts Service registry number 947144-28-7 provides unambiguous identification, while additional database identifiers include the Standard International Chemical Identifier key NFLFXWQKMVHMAR-UHFFFAOYSA-N. The Simplified Molecular-Input Line-Entry System notation CCOC(=O)C1=C(C=C(NC1=O)C(F)(F)F)O provides a linear representation of the molecular structure that captures the connectivity and functional group arrangement.

Structural Architecture and Functional Group Distribution

The molecular architecture of ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate is characterized by a substituted pyridine ring bearing multiple electron-withdrawing and electron-donating substituents. The trifluoromethyl group positioned at the 6-position introduces significant electronegativity and steric effects that influence the overall molecular conformation and reactivity profile. This highly electronegative substituent creates an asymmetric electronic distribution across the aromatic ring system, affecting both the physical properties and chemical behavior of the compound.

The ethyl ester functionality at the 3-position provides a site for potential hydrolysis and derivatization reactions, while simultaneously contributing to the overall lipophilicity of the molecule. The ester carbonyl group participates in the extended conjugation system of the aromatic ring, potentially affecting the electronic transition energies and spectroscopic properties. The presence of hydroxyl groups at positions 2 and 4 introduces hydrogen bonding capabilities and creates opportunities for intermolecular interactions that may influence crystalline packing arrangements and solution behavior.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C9H8F3NO4 | |

| Molecular Weight | 251.16 g/mol | |

| International Union of Pure and Applied Chemistry Name | ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | |

| Chemical Abstracts Service Number | 947144-28-7 | |

| Standard International Chemical Identifier Key | NFLFXWQKMVHMAR-UHFFFAOYSA-N | |

| Calculated Logarithm of Partition Coefficient | 1.68830 |

The tautomeric equilibrium between the keto and enol forms represents a crucial aspect of the structural characterization, as the relative populations of these forms can significantly affect the compound's physical and chemical properties. The keto form, as represented in the International Union of Pure and Applied Chemistry name, appears to be thermodynamically favored based on the systematic nomenclature assignment, though detailed equilibrium studies would be required to quantify the relative populations under various conditions.

Eigenschaften

IUPAC Name |

ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO4/c1-2-17-8(16)6-4(14)3-5(9(10,11)12)13-7(6)15/h3H,2H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLFXWQKMVHMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(NC1=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716468 | |

| Record name | Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947144-28-7 | |

| Record name | Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₈F₃NO₄

- Molecular Weight : 251.16 g/mol

- Melting Point : 217-219 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound's binding affinity, allowing it to modulate biochemical pathways effectively. This compound has been investigated for its potential as an enzyme inhibitor or activator, influencing metabolic processes through binding to active sites on enzymes .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 12.5 μg/mL |

| Pseudomonas aeruginosa | 6.25 μg/mL |

These results indicate that the compound possesses significant antibacterial activity comparable to standard antibiotics such as Amoxicillin .

Antiviral Activity

Research has indicated that derivatives of nicotinic acid compounds, including this compound, may act as inhibitors of viral replication. Specifically, compounds based on this scaffold have been shown to inhibit HIV-1 replication in cell-based assays with a selectivity index greater than 10 .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. Results demonstrated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections. -

Viral Inhibition Assay :

Another study focused on the antiviral properties of related compounds and found that derivatives exhibited significant inhibition of HIV-1 reverse transcriptase activity. This suggests that this compound may share similar mechanisms of action against viral targets .

Safety and Toxicological Profile

While the compound shows promising biological activity, safety assessments are crucial. Safety data indicate that this compound can cause skin and eye irritation upon exposure. It is classified under acute toxicity category 4 for oral ingestion . Therefore, appropriate handling precautions should be taken during research and application.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-Chloro-6-(Trifluoromethyl)Nicotinate

Molecular Formula: C₉H₇ClF₃NO₂ Molecular Weight: 253.61 g/mol CAS: 1196146-35-6

This compound shares the pyridine core and trifluoromethyl group with the target molecule but replaces the 2,4-dihydroxy substituents with a chlorine atom at position 4 (Table 1). Key differences include:

- Reactivity : The chlorine atom is a stronger leaving group compared to hydroxyl moieties, making this compound more reactive in nucleophilic substitution reactions.

- Polarity : The absence of hydroxyl groups reduces hydrogen-bonding capacity, likely decreasing water solubility and increasing lipophilicity.

- Synthetic Utility : The 4-chloro derivative may serve as a precursor for further functionalization (e.g., coupling reactions), whereas the hydroxyl groups in the target compound could enable salt formation or ester hydrolysis.

Ethyl 1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate

Molecular Formula: C₈H₉F₃N₂O₂ Molecular Weight: 222.16 g/mol CAS: Not specified

This pyrazole-based analog retains the ethyl ester and trifluoromethyl groups but features a different heterocyclic core (pyrazole vs. pyridine). Structural and functional contrasts include:

- Applications : Pyrazole derivatives are widely used in medicinal chemistry (e.g., kinase inhibitors), whereas nicotinate derivatives may target different biological pathways.

N-(5-(Trifluoromethyl)-Pyridin-2-yl)-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxamide

Molecular Formula: Not explicitly provided Key Features: Combines pyridine and pyrazole moieties with dual trifluoromethyl groups

This hybrid compound, synthesized via sodium hydride-mediated coupling in THF , highlights the versatility of trifluoromethylated heterocycles in drug design. Unlike the target compound, its carboxamide linkage and dual -CF₃ groups enhance binding affinity in enzyme active sites, as seen in kinase inhibitors or antimicrobial agents.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Stability : The hydroxyl groups in this compound necessitate stringent storage conditions compared to the more stable 4-chloro analog .

- Market Availability : The target compound is currently out of stock , which may limit its accessibility compared to commercially available analogs like Ethyl 4-chloro-6-(trifluoromethyl)nicotinate.

Vorbereitungsmethoden

Synthesis of Key Intermediates

Research indicates that the most widely adopted route involves the initial formation of a pyridine ring substituted with hydroxyl and trifluoromethyl groups, achieved via condensation reactions involving ethyl trifluoroacetoacetate and cyanoacetamide. This process is elaborated in patent WO2006059103A2, which reports that:

- Ethyl acetoacetate reacts with ammonium carbamate in methanol to produce ethyl (Z)-3-aminobut-2-enoate, which is then condensed with olefinic ethers to yield trifluoromethyl-substituted pyridines.

- The subsequent chlorination with phosphorus oxychloride introduces chlorides at specific positions, followed by hydrogenation to reduce nitrile groups to amines, and hydrolysis to form the desired nicotinic acid derivative.

Reaction Conditions and Yields

Challenges and Optimization

Research highlights several challenges:

- Incomplete conversion during chlorination, leading to byproducts.

- Prolonged reaction times and low yields in some routes, necessitating purification via chromatography.

- Side reactions such as enamine formation and hydrolysis of intermediates, which reduce overall efficiency.

To address these, recent patents suggest optimized conditions such as:

- Using controlled addition of phosphorus oxychloride .

- Employing mild hydrogenation conditions.

- Careful pH control during hydrolysis.

Summary of Preparation Methods

| Method | Description | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Method A | Condensation of ethyl trifluoroacetoacetate with cyanoacetamide, followed by chlorination and hydrogenation | High purity, well-established | Multi-step, moderate yields, lengthy process | , |

| Method B | Direct functionalization of nicotinic acid derivatives via multi-step synthesis involving chlorination, amidation, and hydrolysis | Suitable for industrial scale | Complex purification, side reactions | , |

| Method C | One-pot synthesis using ethyl 4-chloro-3-oxobutyrate and trifluoromethylating agents | Simplifies process | Low yield, purification difficulties | , |

Q & A

Q. What computational tools predict bioactivity or metabolic pathways?

- Methodological Answer : Use QSAR models (Quantitative Structure-Activity Relationships) to correlate substituent effects with bioactivity. For metabolism, apply CYP450 enzyme docking (e.g., CYP3A4) in Schrödinger Suite. Validate predictions with in vitro microsomal assays and LC-MS metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.